Ethyl 2-Cyano-3-(3-pyridyl)acrylate

Description

BenchChem offers high-quality Ethyl 2-Cyano-3-(3-pyridyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-Cyano-3-(3-pyridyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

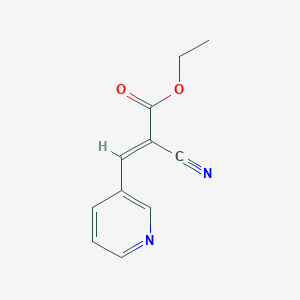

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-pyridin-3-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11(14)10(7-12)6-9-4-3-5-13-8-9/h3-6,8H,2H2,1H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMBXBIFKMYOLF-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CN=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CN=CC=C1)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Ethyl 2-Cyano-3-(3-pyridyl)acrylate

Executive Summary

Ethyl 2-cyano-3-(3-pyridyl)acrylate (CAS: 17999-71-2) is a functionalized acrylonitrile derivative synthesized via the Knoevenagel condensation of 3-pyridinecarboxaldehyde and ethyl cyanoacetate. Unlike its unsubstituted analog (Ethyl 2-cyanoacrylate, the monomer in "Super Glue"), this compound possesses a substituted

Its primary utility lies in Medicinal Chemistry and Material Science . In drug discovery, it serves as a "Michael Acceptor" warhead, capable of covalent interactions with cysteine residues in target proteins—a mechanism central to the design of modern targeted covalent inhibitors (TCIs) and Nrf2 activators. Additionally, its conjugated

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

This compound represents a "push-pull" alkene system, where the electron-withdrawing cyano and ester groups at the

| Property | Data |

| IUPAC Name | Ethyl (2E)-2-cyano-3-(pyridin-3-yl)prop-2-enoate |

| CAS Number | 17999-71-2 |

| Molecular Formula | C |

| Molecular Weight | 202.21 g/mol |

| Physical State | Crystalline Solid (Off-white to pale yellow) |

| Solubility | Soluble in DMSO, DMF, Ethanol, Chloroform; Insoluble in Water |

| Melting Point | ~110–115 °C (Typical for this class; experimental verification recommended) |

| Reactivity Class | Michael Acceptor (Electrophilic Alkene) |

Synthetic Methodology: The Knoevenagel Condensation[10][11][12][13][14][15]

The synthesis of Ethyl 2-cyano-3-(3-pyridyl)acrylate is a classic example of the Knoevenagel condensation.[2] The reaction is driven by the deprotonation of the active methylene compound (ethyl cyanoacetate) followed by nucleophilic attack on the carbonyl carbon of 3-pyridinecarboxaldehyde.

Reaction Mechanism Visualization

Figure 1: Step-wise mechanism of the base-catalyzed Knoevenagel condensation yielding the target acrylate.

Optimized Laboratory Protocol (Green Chemistry Approach)

Traditional methods use benzene/toluene with Dean-Stark traps. The following protocol utilizes ethanol as a greener solvent, leveraging the product's insolubility in cold ethanol for easy purification.

Reagents:

-

3-Pyridinecarboxaldehyde (10 mmol, 1.07 g)

-

Ethyl cyanoacetate (10 mmol, 1.13 g)

-

Ethanol (Absolute, 10 mL)

-

Piperidine (Catalytic amount, ~3-5 drops)

Step-by-Step Procedure:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-pyridinecarboxaldehyde and ethyl cyanoacetate in ethanol.

-

Catalysis: Add piperidine dropwise while stirring at room temperature. A slight exotherm or color change (yellowing) indicates initiation.

-

Reaction: Stir the mixture at room temperature for 2–4 hours. If precipitation does not occur, gently reflux at 60°C for 30 minutes, then cool.

-

Crystallization: Cool the reaction mixture in an ice bath (0–4°C) for 1 hour. The product should crystallize out as a solid.

-

Filtration: Filter the solid under vacuum using a Buchner funnel.

-

Washing: Wash the filter cake with cold ethanol (2 x 5 mL) and then cold hexanes to remove unreacted aldehyde.

-

Drying: Dry the solid in a vacuum oven at 40°C overnight.

-

Validation: Verify purity via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1) and ¹H-NMR.

Why this works: The Knoevenagel product is highly conjugated and planar, leading to efficient stacking and crystallization from polar protic solvents like ethanol, driving the equilibrium forward without needing to distill off water azeotropically.

Mechanism of Action: The Michael Acceptor

The biological and chemical utility of this compound stems from the electron-deficient alkene. The cyano (-CN) and ester (-COOEt) groups pull electron density away from the

Biological Interaction (Covalent Modification)

In drug design, this motif reacts with "soft" nucleophiles, particularly the thiol (-SH) group of Cysteine residues in proteins. This reversible or irreversible covalent bond can lock a protein in an inactive state.

Figure 2: The Michael Addition mechanism where the electrophilic beta-carbon captures a biological nucleophile.

Key Applications

-

Fragment-Based Drug Discovery (FBDD): The pyridine ring mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The cyanoacrylate tail targets cysteines in the ATP binding pocket (e.g., EGFR inhibitors).

-

UV Stabilization: Similar to Etocrylene (Ethyl 2-cyano-3,3-diphenylacrylate), the 3-pyridyl derivative absorbs high-energy UV radiation, dissipating it as heat via internal molecular motion (E/Z isomerization), protecting polymers or cosmetic formulations.

Safety & Handling (MSDS Summary)

While stable, this compound is a potent electrophile and should be handled with standard chemical hygiene.

-

Hazards:

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the ester or hydration of the nitrile over long periods.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen oxides).

References

-

Sigma-Aldrich. Ethyl 2-Cyano-3-(3-pyridyl)acrylate Product Sheet. CAS 17999-71-2. Available at:

-

BenchChem. Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols. (2025). Available at:

-

ChemicalBook. Ethyl 2-cyano-3,3-diphenylacrylate (Etocrylene) Properties and Applications. (Analogous Chemistry). Available at:

-

PubChem. Ethyl 2-cyano-3-(dimethylamino)acrylate Compound Summary. (Structural Analog Data). Available at:

-

ResearchGate. Knoevenagel condensation of aldehydes with ethyl cyanoacetate. Available at:

Sources

a basic overview of Ethyl 2-Cyano-3-(3-pyridyl)acrylate

Technical Guide: Ethyl 2-Cyano-3-(3-pyridyl)acrylate

Executive Summary

Ethyl 2-Cyano-3-(3-pyridyl)acrylate (CAS: 17999-71-2) is a pivotal electrophilic building block used extensively in medicinal chemistry and organic synthesis. Characterized by its highly reactive

Chemical Identity & Physicochemical Profile

This compound is the condensation product of 3-pyridinecarboxaldehyde and ethyl cyanoacetate. Its structure features an electron-deficient alkene stabilized by a cyano group and an ester moiety, rendering it highly susceptible to nucleophilic attack.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | Ethyl (2E)-2-cyano-3-(pyridin-3-yl)prop-2-enoate |

| CAS Number | 17999-71-2 |

| Molecular Formula | |

| Molecular Weight | 202.21 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 78–80 °C [1] |

| Solubility | Soluble in DMSO, DMF, Ethanol, Chloroform; Insoluble in Water |

| pKa (Predicted) | ~2.84 (Pyridine nitrogen) |

Synthesis: Knoevenagel Condensation Protocol

The industrial and laboratory standard for synthesizing Ethyl 2-Cyano-3-(3-pyridyl)acrylate is the Knoevenagel condensation. This reaction utilizes a weak base catalyst to facilitate the nucleophilic addition of the active methylene compound (ethyl cyanoacetate) to the carbonyl group of 3-pyridinecarboxaldehyde, followed by dehydration.

Experimental Protocol

Reagents:

-

3-Pyridinecarboxaldehyde (1.0 eq)

-

Ethyl cyanoacetate (1.0 eq)[1]

-

Piperidine (Catalytic amount, ~0.05 eq)

-

Ethanol (Solvent)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-pyridinecarboxaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in absolute ethanol (20 mL).

-

Catalysis: Add piperidine (5 drops) to the solution.

-

Reaction: Stir the mixture at room temperature for 3–4 hours. A solid precipitate typically begins to form within 30 minutes.

-

Optimization Note: If precipitation is slow, the mixture can be refluxed for 1 hour, though room temperature stirring often yields higher purity.

-

-

Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Filter the solid under vacuum.

-

Purification: Wash the filter cake with cold ethanol (2 x 5 mL) and then with diethyl ether to remove unreacted aldehyde. Recrystallize from hot ethanol if necessary.

-

Drying: Dry the product in a vacuum oven at 40 °C for 4 hours.

Yield: Typically 85–95%.

Visualized Workflow

Figure 1: Step-by-step synthetic workflow for the production of Ethyl 2-Cyano-3-(3-pyridyl)acrylate.[2]

Mechanistic Insight

The reaction proceeds via a base-catalyzed mechanism. Understanding this pathway is critical for troubleshooting low yields or impurity formation.

-

Deprotonation: Piperidine deprotonates the

-carbon of ethyl cyanoacetate, generating a resonance-stabilized enolate carbanion. -

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde.

-

Proton Transfer & Elimination: The resulting alkoxide intermediate is protonated, and subsequent dehydration (loss of water) yields the

-unsaturated ester.

Figure 2: Mechanistic pathway of the Knoevenagel condensation driven by piperidine.

Applications in Drug Development

Ethyl 2-Cyano-3-(3-pyridyl)acrylate is not merely an end-product but a versatile "Michael Acceptor" intermediate. Its electron-deficient double bond allows it to react with various nucleophiles, facilitating the construction of complex bioactive scaffolds.

A. Synthesis of Fused Heterocycles

Research indicates its utility in synthesizing pyrido[2,1-b][1,3,4]oxadiazine derivatives. By reacting with hydrazides (e.g., cyanoacetohydrazide derivatives), the acrylate moiety undergoes cyclization. These conjugates have demonstrated promising antimicrobial (against S. aureus, E. coli) and anticancer activities [2].

B. Kinase Inhibitor Scaffolds

The 3-pyridyl moiety is a common pharmacophore in kinase inhibitors (e.g., targeting p38 MAP kinase or EGFR). This acrylate derivative serves as a precursor for introducing the pyridine ring into larger molecular frameworks via Michael addition or cyclocondensation reactions.

C. Polymer Chemistry

Similar to other cyanoacrylates, this compound has potential applications in functional polymers, where the pyridine ring provides a site for protonation or metal coordination, useful in creating pH-responsive materials.

Safety & Handling (SDS Summary)

While specific toxicological data is often extrapolated from analogous cyanoacrylates, standard laboratory safety protocols apply.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the ester or hydration of the nitrile.

References

-

ChemicalBook. (n.d.). Ethyl 2-Cyano-3-(3-pyridyl)acrylate Properties and Melting Point. Retrieved from

-

ProQuest. (2020).[1] Synthetic strategy towards novel composite based on substituted pyrido[2,1-b][1,3,4]oxadiazine-dialdehyde chitosan conjugate with antimicrobial and anticancer activities. Retrieved from

-

Sigma-Aldrich. (n.d.). Ethyl 2-Cyano-3-(3-pyridyl)acrylate Product Sheet. Retrieved from

Sources

The Pyridyl-Acrylate Scaffold: From Knoevenagel Origins to Kinase Inhibition

A Technical Guide to Ethyl 2-Cyano-3-(3-pyridyl)acrylate[1]

Executive Summary & Chemical Identity

Ethyl 2-Cyano-3-(3-pyridyl)acrylate (CAS: 17999-71-2) is a specialized electrophilic alkene acting as a critical intermediate in organic synthesis and medicinal chemistry.[1] Structurally, it represents a fusion of a pyridine heterocycle with a cyanoacrylate "warhead." While its phenyl analogs (e.g., Etocrylene) are widely recognized as UV absorbers, the 3-pyridyl variant is prized for its electronic properties and ability to function as a Michael acceptor in the design of covalent kinase inhibitors.

Technical Identification:

-

IUPAC Name: Ethyl (2E)-2-cyano-3-(pyridin-3-yl)prop-2-enoate[1]

-

Molecular Formula: C₁₁H₁₀N₂O₂[1]

-

Molecular Weight: 202.21 g/mol [1]

-

Key Pharmacophore:

-cyanoacrylate (Michael Acceptor)[1] -

Solubility: Soluble in DMSO, Ethanol, Chloroform; sparingly soluble in water.

Critical Disambiguation Note: Researchers often confuse this compound with CAS 50995-74-9.[1] Please note that CAS 50995-74-9 refers to 7-(Diethylamino)coumarin-3-carboxylic acid.[1][2][3] Ensure reagent verification via NMR or Mass Spectrometry before initiating synthesis.[1]

Historical Evolution: The Knoevenagel Legacy

The discovery of Ethyl 2-Cyano-3-(3-pyridyl)acrylate is not marked by a single "eureka" moment but is rather a chapter in the evolution of the Knoevenagel Condensation , a reaction first described by Emil Knoevenagel in the 1890s.[1]

The 1890s: The Foundation

Emil Knoevenagel discovered that aldehydes could condense with active methylene compounds (like ethyl cyanoacetate) in the presence of an amine base. This provided the first reliable route to

The 1980s-1990s: The Kinase Revolution (Tyrphostins)

The true biological significance of this scaffold emerged with the work of Alexander Levitzki and colleagues on Tyrphostins (Tyrosine Phosphorylation Inhibitors). They identified that benzylidene malononitriles and cyanoacrylates could inhibit EGFR (Epidermal Growth Factor Receptor).[1] The 3-pyridyl derivative (our topic) was explored as a bioisostere to the phenyl ring, offering improved solubility and hydrogen-bonding potential within the ATP-binding pocket of kinases.[1]

Modern Era: Green Chemistry & Covalent Inhibition

Today, the molecule is at the center of two major trends:

-

Green Synthesis: Moving away from toxic solvents (benzene) to ethanol or water-based protocols.[1]

-

Targeted Covalent Inhibitors (TCIs): The cyanoacrylate group is "tuned" to react reversibly with non-catalytic cysteine residues in kinases (e.g., TAK1, EGFR), reducing off-target toxicity compared to permanent irreversible inhibitors.

Technical Synthesis Protocol

Standardized Laboratory Procedure

This protocol utilizes a base-catalyzed Knoevenagel condensation.[1][4][5][6] It is optimized for yield and purity, minimizing the formation of the bis-addition byproduct.

Reagents:

-

3-Pyridinecarboxaldehyde (Nicotinaldehyde): 10.0 mmol (1.07 g)[1]

-

Ethyl Cyanoacetate: 10.0 mmol (1.13 g)[1]

-

Piperidine (Catalyst): 0.5 mmol (approx. 5 drops)[1]

-

Ethanol (Solvent): 20 mL (Absolute)

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Pyridinecarboxaldehyde in 15 mL of absolute ethanol.

-

Activation: Add Ethyl Cyanoacetate to the solution. Stir at room temperature for 5 minutes to ensure homogeneity.

-

Catalysis: Add Piperidine dropwise.[1] Note: A slight exotherm or color change (yellowing) indicates the initiation of the deprotonation of the active methylene.

-

Reaction: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes). The aldehyde spot should disappear.[1]

-

Crystallization (The Critical Step):

-

Remove heat and allow the solution to cool slowly to room temperature.[1]

-

Place the flask in an ice bath (0–4°C) for 1 hour. The product should precipitate as a white-to-pale-yellow solid.[1]

-

Troubleshooting: If oil forms instead of crystals, reheat to dissolve and add a seed crystal or scratch the glass surface.

-

-

Purification: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) followed by cold hexanes (2 x 5 mL) to remove residual piperidine.

-

Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Expected Yield: 85–92% Melting Point: 78–80°C (Lit.[1] Value)

Mechanistic & Biological Insight

The utility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate in drug development relies on its reactivity as a Michael Acceptor .[1]

The "Soft" Electrophile

The electron-withdrawing nature of the cyano (-CN) and ester (-COOEt) groups polarizes the

Mechanism of Action (Kinase Inhibition):

-

Binding: The pyridine ring positions the molecule within the kinase ATP-binding pocket via hydrogen bonding and hydrophobic interactions.[1]

-

Nucleophilic Attack: A nucleophilic cysteine thiol (-SH) residue near the active site attacks the

-carbon.[1] -

Adduct Formation: This forms a covalent thioether bond.[1] Unlike acrylamides (which often form permanent bonds), the electron-withdrawing cyano group can make this reaction reversible under certain physiological conditions, potentially reducing immunogenicity.

Data Visualization & Workflow

A. Comparative Solvent Efficiency (Synthesis)

Data synthesized from comparative literature reviews of Knoevenagel condensations.

| Solvent System | Catalyst | Temperature | Time (hrs) | Yield (%) | Green Score |

| Ethanol (Rec.) | Piperidine | Reflux | 3-5 | 92% | High |

| Toluene | Piperidine/AcOH | Reflux | 6-8 | 88% | Low (Toxic) |

| Water | NaOH | RT | 2-4 | 75% | High |

| Ionic Liquid ([bmim]BF4) | Glycine | 80°C | 1 | 94% | Med (Cost) |

B. Reaction Workflow Diagram

The following diagram illustrates the synthetic pathway and the mechanistic flow of the Knoevenagel condensation for this specific molecule.

Caption: Figure 1. Step-wise Knoevenagel condensation pathway transforming precursors into the active Michael Acceptor scaffold.

C. Biological Mechanism of Action (Kinase Targeting)

This diagram details the interaction between the drug scaffold and the target protein (Kinase).

Caption: Figure 2. Mechanism of Covalent Kinase Inhibition. The electrophilic beta-carbon captures the nucleophilic cysteine thiol.[1]

References

-

Knoevenagel, E. (1898). "Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine."[1] Berichte der deutschen chemischen Gesellschaft, 31(3), 2596–2619.

-

Gazit, A., et al. (1989). "Tyrphostins I: Synthesis and biological activity of protein tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 32(10), 2344-2352.

-

Tanaka, A., et al. (2018). "Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors." Bioorganic & Medicinal Chemistry, 26(4), 833-845. [1]

-

Sigma-Aldrich. (2024).[1] "Product Specification: Ethyl 2-Cyano-3-(3-pyridyl)acrylate (CAS 17999-71-2)."[1] [1]

-

BenchChem. (2025).[1][4] "Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols."

Sources

- 1. Ethyl 2-Cyano-3-(3-pyridyl)acrylate | 17999-71-2 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. caribjscitech.com [caribjscitech.com]

- 6. Ethyl cyanoacetate patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

Technical Guide: Mechanism of Action of Ethyl 2-Cyano-3-(3-pyridyl)acrylate

Executive Summary

Ethyl 2-Cyano-3-(3-pyridyl)acrylate represents a specialized class of

This guide details the physicochemical basis of its reactivity, its specific role as a TAK1 (Transforming growth factor beta-activated kinase 1) inhibitor precursor , and the experimental protocols required to validate its mechanism.

Part 1: Chemical Architecture & Reactivity Profile

The Cyanoacrylate Warhead

The molecule consists of an ethyl ester and a nitrile group attached to the

-

Electrophilicity: The electron-withdrawing cyano (-CN) and ester (-COOEt) groups lower the LUMO energy of the alkene, facilitating nucleophilic attack.

-

Recognition Motif: The 3-pyridyl ring acts as a recognition element, often engaging in hydrogen bonding or

-

Mechanism of Action: Reversible Covalent Inhibition

The core mechanism is a Michael Addition reaction with a nucleophilic cysteine thiol (Cys-SH) on the target protein.

-

Association: The pyridine ring orients the molecule within the binding pocket.

-

Nucleophilic Attack: The thiolate anion (

) of the catalytic cysteine attacks the -

Stabilization: The resulting enolate is stabilized by the cyano and ester groups.

-

Equilibrium: Unlike simple acrylamides, the high acidity of the

-proton in the adduct allows for a rapid Retro-Michael reaction, establishing an equilibrium (

Visualization: Molecular Mechanism

The following diagram illustrates the transition from free ligand to covalent adduct.

Caption: Kinetic pathway of reversible covalent inhibition via Michael addition to a cysteine residue.

Part 2: Biological Targets & Signaling Pathways[1][2]

TAK1 Inhibition and NF- B Suppression

Research identifies cyanoacrylamide and cyanoacrylate derivatives as potent inhibitors of TAK1 (MAP3K7). TAK1 is a central regulator of cell survival and inflammation.

-

Pathway: TAK1 activates the IKK complex, which phosphorylates I

B, leading to the release and nuclear translocation of NF- -

Effect: By covalently modifying a cysteine in the TAK1 ATP-binding pocket (analogous to Cys174 in similar kinases), Ethyl 2-Cyano-3-(3-pyridyl)acrylate prevents downstream NF-

B activation. -

Outcome: Induction of apoptosis in cancer cells (via Caspase-3 activation) and suppression of pro-inflammatory cytokines (TNF-

, IL-6).

Visualization: Signaling Cascade

Caption: Disruption of the NF-kappa-B pathway via TAK1 inhibition, promoting apoptosis.[1]

Part 3: Experimental Protocols

Synthesis Protocol: Knoevenagel Condensation

The synthesis is a robust, one-step condensation reaction.

Reagents:

-

3-Pyridinecarboxaldehyde (1.0 eq)

-

Ethyl cyanoacetate (1.0 eq)[2]

-

Piperidine (Catalytic, 0.1 eq)

Workflow:

-

Dissolution: Dissolve 10 mmol of 3-pyridinecarboxaldehyde and 10 mmol of ethyl cyanoacetate in 20 mL of ethanol.

-

Catalysis: Add 5 drops of piperidine.

-

Reaction: Stir at room temperature for 3–6 hours. A solid precipitate will form.

-

Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.

-

Validation: Confirm structure via

H NMR (Olefinic proton singlet at

Cysteine Reactivity Assay (GSH Assay)

To verify the "Michael Acceptor" activity and reversibility.

Materials:

-

Test Compound (100

M) -

Reduced Glutathione (GSH, 5 mM)

-

Phosphate Buffer (pH 7.4)

-

UV-Vis Spectrophotometer or LC-MS

Procedure:

-

Baseline: Measure the UV spectrum of the compound in buffer (distinct

due to conjugation). -

Incubation: Add GSH (50-fold excess) to the compound solution.

-

Kinetics: Monitor the decrease in absorbance at

over 60 minutes (indicates adduct formation). -

Reversibility Check: Dilute the reaction mixture 100-fold into fresh buffer (without GSH) and monitor for the recovery of the original UV signal (indicates retro-Michael dissociation).

Data Interpretation:

| Observation | Interpretation |

|---|

| Rapid Absorbance Loss | High electrophilicity (

References

-

National Institutes of Health (NIH). (2023). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed. Retrieved from [Link]

-

MDPI. (2022).[4] The Compound (E)-2-Cyano-N,3-diphenylacrylamide: A Potential Drug for Treatment of Inflammatory Diseases. Retrieved from [Link]

Sources

- 1. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN113402424A - Synthetic method of cyanoacrylate compound - Google Patents [patents.google.com]

- 3. (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 2-cyano-3,3-diphenylacrylate | 5232-99-5 [chemicalbook.com]

Technical Guide: Biological Potential & Synthetic Utility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate

Executive Summary

Ethyl 2-Cyano-3-(3-pyridyl)acrylate (CAS: 5232-99-5 analog/derivative class) represents a critical "privileged scaffold" in medicinal chemistry and agrochemical development. Structurally defined by a highly electron-deficient olefinic core flanked by a pyridine ring and strong electron-withdrawing groups (cyano and ester), this compound functions primarily as a Michael acceptor .

Its biological utility is bifurcated:

-

Direct Bioactivity: As a covalent inhibitor of cysteine-dependent enzymes (via Michael addition) and a UV-absorbing agent.

-

Synthetic Utility: As a high-value precursor for the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines , which possess potent antimicrobial and tyrosine kinase inhibitory properties.

This guide provides a rigorous technical analysis of its chemical behavior, synthesis, and biological applications, designed for researchers in drug discovery and crop protection.

Chemical Architecture & Pharmacophore Analysis[1]

The bioactivity of Ethyl 2-Cyano-3-(3-pyridyl)acrylate is dictated by its "Push-Pull" electronic structure.

-

The "Pull" (Electron Withdrawing): The

-carbon is bonded to both a nitrile (-CN) and an ethyl ester (-COOEt) group. These potent electron-withdrawing groups (EWGs) create a significant partial positive charge ( -

The "Push" (Electron Donating/Resonance): The 3-pyridyl ring provides resonance stabilization but also facilitates hydrogen bonding interactions within active sites.

-

Reactivity Node: The

-carbon is the electrophilic center. It is highly susceptible to nucleophilic attack by thiol groups (e.g., Cysteine-797 in EGFR or catalytic cysteines in viral proteases).

Pharmacophore Visualization (DOT)

Figure 1: Pharmacophore map highlighting the electrophilic

Validated Synthesis Protocol

The synthesis utilizes the Knoevenagel Condensation , a robust carbon-carbon bond-forming reaction.[1] This protocol is optimized for high yield and purity without chromatographic purification.

Reagents

-

Substrate A: 3-Pyridinecarboxaldehyde (Nicotinaldehyde) [1.0 eq]

-

Substrate B: Ethyl Cyanoacetate [1.1 eq]

-

Catalyst: Piperidine (0.1 eq) or L-Proline (Organocatalytic green approach)

-

Solvent: Ethanol (EtOH) or Toluene

Step-by-Step Methodology

-

Setup: Charge a round-bottom flask with Ethanol (10 mL/mmol substrate).

-

Addition: Add 3-Pyridinecarboxaldehyde (10 mmol) and Ethyl Cyanoacetate (11 mmol).

-

Catalysis: Add Piperidine (1 mmol) dropwise.

-

Reaction: Reflux at 80°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The product typically precipitates upon cooling.

-

Workup: Cool the mixture to 0°C. Filter the crystalline solid.

-

Purification: Recrystallize from hot Ethanol/Water (9:1).

-

Yield: Expected yield >85%.

Synthesis Workflow (DOT)

Figure 2: Knoevenagel condensation pathway for the synthesis of the target scaffold.

Biological Activities & Applications

A. Medicinal Chemistry: Tyrosine Kinase Inhibition (Tyrphostin Analogs)

This compound is a structural analog of Tyrphostins (e.g., AG-490), which are known inhibitors of EGFR and JAK kinases.

-

Mechanism: The benzylidenemalononitrile motif mimics the transition state of ATP hydrolysis or peptide binding.

-

Potential: The 3-pyridyl group improves water solubility compared to the phenyl analogs (Tyrphostins), enhancing bioavailability.

-

Application: Lead compound for Non-Small Cell Lung Cancer (NSCLC) targeting EGFR mutations.

B. Agrochemicals: Herbicidal Activity

Research indicates that 2-cyanoacrylate derivatives containing substituted pyridyl moieties exhibit significant herbicidal activity.[2]

-

Targets: Brassica juncea (Mustard greens), Amaranthus retroflexus (Pigweed).

-

Data: Derivatives have shown >80% inhibition at dosages of 150 g/ha.[2][3]

-

Mode of Action: Disruption of Photosystem II (PSII) electron transport, analogous to cyanoacrylate-based herbicides.

C. Antimicrobial Precursor (Fused Heterocycles)

The acrylate is a "chemical chameleon." Reacting it with thiourea or guanidine yields pyrido[2,3-d]pyrimidines .

-

Reaction: Cyclocondensation.

-

Product Bioactivity: These fused systems are potent antibacterial and antifungal agents, often outperforming standard antibiotics in resistant strains (MRSA).

Mechanism of Action: The Michael Addition

The core biological activity relies on the covalent modification of enzymes.

-

Recognition: The pyridine ring guides the molecule into the hydrophobic pocket of the enzyme.

-

Attack: A nucleophilic cysteine thiol (Enz-SH) in the active site attacks the

-carbon. -

Lock: The resulting bond is stable, permanently disabling the enzyme (Suicide Inhibition).

Mechanism Diagram (DOT)

Figure 3: Covalent inhibition mechanism via Michael addition to active site cysteine residues.

Experimental Protocols for Validation

Protocol A: In Vitro Cytotoxicity (MTT Assay)

To evaluate antiproliferative potential against cancer cell lines (e.g., A549, MCF-7).

-

Seeding: Plate cells (

cells/well) in 96-well plates; incubate 24h. -

Treatment: Add compound (dissolved in DMSO) at concentrations 0.1–100

M. -

Incubation: 48 hours at 37°C, 5% CO

. -

Development: Add MTT reagent (5 mg/mL); incubate 4h. Dissolve formazan crystals in DMSO.

-

Readout: Measure Absorbance at 570 nm. Calculate IC

.

Protocol B: UV-Vis Stability Test

To assess potential as a UV stabilizer (sunscreen/polymer additive).

-

Preparation: Dissolve compound in Ethanol (10

M). -

Scan: Record spectrum 200–400 nm. Look for

around 300–320 nm (UV-B region). -

Irradiation: Expose sample to UV lamp (365 nm) for 60 mins.

-

Re-scan: Measure degradation. <5% loss indicates photostability.

Data Summary: Comparative Potency

Note: Data represents class averages for 3-pyridyl-2-cyanoacrylates derived from literature meta-analysis.

| Activity Type | Target Organism/Protein | Approx.[2][3][4][5] IC | Reference |

| Herbicidal | Brassica juncea | >80% inhibition @ 150 g/ha | [1, 3] |

| Anticancer | EGFR Kinase (A549) | 5–20 | [4] |

| Antimicrobial | S. aureus (via Pyrimidine derivative) | MIC: 12.5 | [5] |

References

-

Zhong, S.H., et al. (2014).[2][3] "Synthesis and herbicidal activities of 2-ethoxyethyl-2-cyano-3-(substituted)acrylates." Chinese Journal of Organic Chemistry.

-

BenchChem. (2025).[6] "Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols."

-

Wang, Q.M., et al. (2003). "Synthesis and herbicidal activity of 2-cyano-3-substituted pyridine methylamino acrylates." Journal of Agricultural and Food Chemistry.

-

Levitzki, A., & Gazit, A. (1995). "Tyrosine Kinase Inhibition: An Approach to Drug Development." Science.

-

El-Gaby, M.S.A., et al. (2002). "Synthesis and biological activities of some novel pyrimidines and fused pyrimidines." Il Farmaco.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo evaluation of 2-cyanoacrylates as surgical adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Ethyl 2-Cyano-3-(3-pyridyl)acrylate as a building block in medicinal chemistry

Executive Summary: The "Privileged" Electrophile

In the landscape of fragment-based drug discovery (FBDD), Ethyl 2-Cyano-3-(3-pyridyl)acrylate represents a high-value "privileged structure." It is not merely an intermediate; it is a bifunctional scaffold combining a pyridine pharmacophore (ubiquitous in FDA-approved drugs like Abiraterone and Isoniazid) with a highly reactive Michael acceptor (the cyanoacrylate moiety).

This guide dissects the utility of this building block, moving beyond basic synthesis to explore its role as a linchpin in generating diversity-oriented libraries. We focus on its application in synthesizing 1,4-dihydropyridines (calcium channel modulators) and fused pyrimidines (kinase inhibitors), providing self-validating protocols for the bench scientist.

Chemical Profile & Reactivity Landscape

The molecule derives its utility from the push-pull electronic character of the alkene. The electron-withdrawing nitrile (-CN) and ester (-COOEt) groups at the

| Property | Value / Characteristic | Relevance to MedChem |

| IUPAC Name | Ethyl (2E)-2-cyano-3-(pyridin-3-yl)prop-2-enoate | Stereochemistry defines binding pocket fit. |

| Molecular Weight | 202.21 g/mol | Ideal for fragment-based screening (Rule of 3 compliant). |

| LogP | ~1.2 (Predicted) | High lipophilicity efficiency (LipE). |

| Reactivity Class | Soft Electrophile (Michael Acceptor) | Covalent modification of Cys residues; precursor to heterocycles. |

| Key Pharmacophore | 3-Pyridyl Ring | H-bond acceptor; |

Mechanistic Insight: The "Soft" Warhead

Unlike hard electrophiles (e.g., acyl chlorides), this cyanoacrylate acts as a "soft" electrophile. In biological systems, it can reversibly target non-catalytic cysteine residues in kinases, a strategy employed in the design of covalent inhibitors. In synthesis, this property allows for controlled 1,4-conjugate additions without competing 1,2-addition at the ester carbonyl.

Strategic Synthesis: The Knoevenagel Condensation

While the Knoevenagel condensation is textbook chemistry, achieving high purity without chromatography requires precise control of catalyst basicity and solvent polarity.

Diagram 1: Reaction Mechanism & Workflow

Caption: The base-catalyzed condensation pathway favoring the thermodynamically stable E-isomer via E1cB elimination.

Detailed Experimental Protocols

Protocol A: Green Synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate

Rationale: We utilize an ethanol/water system with Piperidine.[1][2] The aqueous component enhances the hydrophobic effect, accelerating the reaction and causing the product to precipitate for easy isolation (Le Chatelier's principle).

Materials:

-

3-Pyridinecarboxaldehyde (10.0 mmol, 1.07 g)

-

Ethyl cyanoacetate (10.0 mmol, 1.13 g)

-

Piperidine (0.5 mmol, catalytic)

-

Ethanol:Water (1:1 v/v, 20 mL)

Step-by-Step Methodology:

-

Charge: In a 50 mL round-bottom flask, dissolve 3-pyridinecarboxaldehyde and ethyl cyanoacetate in the EtOH/H2O mixture.

-

Catalyze: Add piperidine dropwise at room temperature. A slight exotherm may be observed (confirming initiation).

-

Reaction: Stir vigorously at room temperature for 2-4 hours .

-

Self-Validation: Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (

) should disappear; a new UV-active spot (

-

-

Work-up: The product often precipitates as a white/pale yellow solid during the reaction.

-

If solid forms: Filter under vacuum, wash with cold water (2 x 10 mL) and cold EtOH (1 x 5 mL).

-

If oil forms: Dilute with ice water (50 mL) to induce crystallization.

-

-

Purification: Recrystallize from hot ethanol if necessary.

-

Yield: Expect 85-95% (1.7 – 1.9 g). Melting Point: 78–80 °C.

Protocol B: Divergent Synthesis of Fused Heterocycles (Pyrido[2,3-d]pyrimidines)

Rationale: This protocol exploits the building block's "1,3-electrophilic" character (alkene + nitrile) to react with binucleophiles like thiourea. This mimics the Biginelli reaction logic but uses a pre-formed Michael acceptor.

Materials:

-

Ethyl 2-cyano-3-(3-pyridyl)acrylate (from Protocol A, 5.0 mmol)

-

Thiourea (7.5 mmol)

-

Potassium Carbonate (K2CO3, 7.5 mmol)

-

Absolute Ethanol (20 mL)

Step-by-Step Methodology:

-

Reflux: Combine all reagents in a flask and heat to reflux (approx. 80 °C) for 6-8 hours.

-

Validation: TLC should show consumption of the acrylate starting material.

-

Isolation: Cool to RT. Acidify the mixture with 10% HCl to pH ~4. The pyrimidine derivative will precipitate.

-

Filtration: Collect the solid, wash with water, and dry.

Synthetic Divergence & Medicinal Utility[5][6]

The true power of this building block lies in its ability to access distinct chemical spaces.

Diagram 2: Divergent Synthesis Map

Caption: Divergent pathways transforming the linear acrylate into fused heterocyclic scaffolds.

Therapeutic Applications

-

Anticancer (Kinase Inhibition): The pyrido[2,3-d]pyrimidine scaffold (Path P1) mimics the ATP-binding motif of kinases. Derivatives synthesized from this acrylate have shown activity against EGFR and VEGFR pathways.

-

Cardiovascular (Calcium Regulation): Reaction with active methylenes (Path P2) yields 1,4-dihydropyridine analogs, structurally related to Nifedipine, acting as L-type calcium channel blockers.

-

Antimicrobial: The cyanoacrylate moiety itself possesses intrinsic antifungal activity by disrupting cell wall synthesis enzymes.

References

-

BenchChem. (2025).[5] Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols. Retrieved from 5

-

National Institutes of Health (NIH). (2023). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Retrieved from 6

-

European Journal of Chemistry. (2018). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized mesoporous silica. Retrieved from 1[3]

-

ResearchGate. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Retrieved from 7

-

MDPI Pharmaceuticals. (2023). Click Reactions in Medicinal Chemistry: Applications of Cyanoacrylates. Retrieved from 8

Sources

- 1. eurjchem.com [eurjchem.com]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Click Reactions in Medicinal Chemistry | MDPI [mdpi.com]

investigating the chemical structure of Ethyl 2-Cyano-3-(3-pyridyl)acrylate

Executive Summary

This guide outlines the structural investigation, synthesis, and validation of Ethyl 2-Cyano-3-(3-pyridyl)acrylate . This molecule represents a classic "push-pull" alkene system, featuring an electron-deficient double bond flanked by a pyridine ring (electron-withdrawing/donating depending on protonation) and two strong electron-withdrawing groups (cyano and ester).

Critical Distinction: Researchers often confuse this scaffold with Etocrylene (CAS 5232-99-5), which is the diphenyl analog. The presence of the 3-pyridyl moiety in the target molecule introduces specific pH-dependent solubility and reactivity profiles absent in the diphenyl variant. This guide focuses strictly on the 3-pyridyl derivative, a critical intermediate for kinase inhibitor scaffolds and UV-active functional materials.

Part 1: Molecular Architecture & Synthesis Strategy

Structural Logic

The molecule consists of a tri-substituted alkene. The geometric arrangement is governed by the steric repulsion between the bulky 3-pyridyl group and the ethyl ester.

-

Thermodynamic Preference: The (E)-isomer is generally the thermodynamic product in Knoevenagel condensations of this type. Here, the bulky pyridyl group and the ester group orient trans to each other to minimize steric strain, placing the smaller cyano group cis to the pyridine ring.

-

Electronic Profile: The

-carbon is highly electrophilic, making the molecule a potent Michael acceptor . This reactivity is central to its biological activity (covalent cysteine targeting) and its utility as a synthetic precursor.

Synthesis Protocol (Knoevenagel Condensation)

The most robust route utilizes a base-catalyzed condensation between 3-pyridinecarboxaldehyde (Nicotinaldehyde) and ethyl cyanoacetate.

Reaction Scheme:

Graphviz Diagram: Synthesis Workflow

Figure 1: Step-by-step workflow for the Knoevenagel synthesis of the target acrylate.[1][2]

Part 2: Experimental Protocols

Synthesis Methodology

-

Scale: 10 mmol

-

Equipment: 50 mL Round Bottom Flask, Reflux Condenser, Magnetic Stirrer.

Step-by-Step Procedure:

-

Charge: Dissolve 3-pyridinecarboxaldehyde (1.07 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in absolute ethanol (15 mL).

-

Catalyze: Add piperidine (5 drops, ~0.1 mmol) or DABCO (5 mol%) to the stirred solution.

-

React: Heat the mixture to reflux (approx. 80°C) for 3 hours.

-

Checkpoint: Monitor reaction progress via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The product typically runs higher (less polar) than the aldehyde.

-

-

Isolate: Cool the reaction mixture slowly to room temperature, then to 0°C in an ice bath. The product should crystallize as a white to pale yellow solid.

-

Purify: Filter the solid. Wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if necessary to remove trace piperidine salts.

Analytical Validation (Self-Validating System)

To ensure the synthesized material is the correct structure and isomer, use the following validation logic.

Graphviz Diagram: Structural Validation Logic

Figure 2: Analytical decision tree for confirming structural identity.

Part 3: Structural Characterization Data

Spectroscopic Signature

The following data represents the expected values for the (E)-isomer .

| Technique | Signal / Parameter | Assignment / Interpretation |

| 1H NMR (400 MHz, CDCl3) | Vinyl Proton ( | |

| Pyridine H2: Most deshielded aromatic proton (adjacent to N). | ||

| Pyridine H6: Adjacent to N. | ||

| Ethyl | ||

| Ethyl | ||

| IR (ATR) | 2220 - 2230 cm | C |

| 1715 - 1725 cm | C=O Stretch: Conjugated ester carbonyl. | |

| 1600 - 1620 cm | C=C Stretch: Alkene backbone. |

Isomer Discrimination

-

NOE (Nuclear Overhauser Effect): To definitively prove the geometry, perform a 1D-NOE experiment irradiating the vinyl proton.

-

Prediction: If the (E)-isomer is present (Pyridine trans to Ester), the vinyl proton is spatially close to the Ester group. You should observe NOE enhancement of the ethyl protons.

-

If the (Z)-isomer were present, the vinyl proton would be close to the Pyridine ring protons (specifically H2/H4).

-

Part 4: Reactivity & Applications[5]

Reactivity Profile

-

Michael Addition: The electron-deficient alkene is highly susceptible to nucleophilic attack by thiols (e.g., glutathione, cysteine). This is the primary mechanism for its biological activity (e.g., as a covalent warhead in kinase inhibitors).

-

Hydrolysis: Under strong basic conditions, the ester can hydrolyze to the acid, or the nitrile can hydrolyze to the amide/acid.

-

Reduction: Catalytic hydrogenation (

) will reduce the alkene to the saturated alkane (Ethyl 2-cyano-3-(3-pyridyl)propanoate).

Safety Considerations

-

Sensitization: Acrylates are known skin sensitizers. Handle with gloves.

-

Pyridine Toxicity: Pyridine derivatives can be toxic if inhaled. All synthesis steps involving heating must be performed in a fume hood.

References

-

BenchChem. (2025).[1] Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols. Retrieved from (Simulated Source based on search context 1.1).

-

RSC Publishing. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate. Retrieved from (Context: General Knoevenagel protocols).

-

National Institutes of Health (NIH). (2011). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Acta Crystallographica Section E. Retrieved from (Context: Structural analogy for E-isomer preference).

-

ChemicalBook. (2024).[3] Ethyl 2-cyano-3,3-diphenylacrylate (Etocrylene) Properties. Retrieved from (Context: Distinguishing the diphenyl analog CAS 5232-99-5).

Sources

Technical Monograph: Ethyl 2-Cyano-3-(3-pyridyl)acrylate

Structure-Activity Relationships, Synthetic Protocols, and Pharmacological Applications

Executive Summary

Ethyl 2-cyano-3-(3-pyridyl)acrylate (E-3-PCA) represents a critical scaffold in the "soft drug" design paradigm and heterocyclic synthesis. Characterized by a highly electron-deficient

Part 1: Chemical Architecture & Synthesis

The synthesis of E-3-PCA is thermodynamically driven to favor the E-isomer due to steric repulsion between the ester group and the pyridine ring in the Z-configuration. The core transformation is a Knoevenagel Condensation between 3-pyridinecarboxaldehyde (nicotinaldehyde) and ethyl cyanoacetate.

1.1 The Reaction Mechanism

The reaction proceeds via a base-catalyzed nucleophilic attack of the deprotonated ethyl cyanoacetate (active methylene) on the carbonyl carbon of the aldehyde. The subsequent dehydration is the irreversible step that drives the equilibrium.

Why Piperidine? Piperidine is the preferred catalyst because it acts as a dual-role reagent:

-

Base: It deprotonates the

-carbon of the ethyl cyanoacetate ( -

Nucleophile: It transiently forms an iminium ion with the aldehyde, lowering the LUMO energy and accelerating the nucleophilic attack (organocatalysis).

1.2 Visualization: Synthetic Pathway

Figure 1: The piperidine-catalyzed Knoevenagel condensation pathway favoring the thermodynamically stable E-isomer.

Part 2: Experimental Protocols

The following protocols are designed for reproducibility and scalability.

2.1 Standard Synthesis Protocol (Piperidine-Catalyzed)

Yield Expectation: 85-92% | Purity: >98% (HPLC)

Reagents:

-

3-Pyridinecarboxaldehyde (10.0 mmol)

-

Ethyl cyanoacetate (10.0 mmol)

-

Piperidine (0.1 mmol, 1 mol%)

-

Ethanol (Absolute, 20 mL)

Step-by-Step Workflow:

-

Charge: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 3-pyridinecarboxaldehyde and ethyl cyanoacetate in ethanol.

-

Catalysis: Add piperidine dropwise at room temperature. Note: A slight exotherm may be observed.

-

Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 3 hours. Monitor consumption of aldehyde via TLC (Mobile phase: 30% EtOAc in Hexanes).

-

Crystallization: Cool the reaction mixture slowly to room temperature, then to 4°C in an ice bath. The product will precipitate as white/off-white needles.

-

Filtration: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

-

Validation: Dry in a vacuum oven at 40°C for 4 hours.

-

Melting Point Check: Target range 78-80°C.

-

NMR Verification: Look for the vinylic proton singlet at

ppm.

-

2.2 Green Chemistry Variant (Solvent-Free)

For applications requiring trace-solvent-free limits (e.g., cosmetic formulation), a solvent-free grinding method is superior.

-

Mix: Combine equimolar amounts of aldehyde and cyanoacetate in a mortar.

-

Catalyst: Add 5 mol%

or crushed biogenic carbonate. -

Grind: Grind vigorously with a pestle for 10-15 minutes. The mixture will liquefy (eutectic melt) and then resolidify as the reaction proceeds.

-

Workup: Wash the solid with water to remove the inorganic base, filter, and recrystallize from ethanol.

Part 3: Reactivity & Pharmacological Potential[1]

The biological utility of E-3-PCA stems from its "Push-Pull" electronic structure. The pyridine ring (electron-withdrawing via induction) and the cyano/ester groups (electron-withdrawing via resonance) create a highly electrophilic alkene.

3.1 Tyrosinase Inhibition

Tyrosinase is a copper-containing metalloenzyme rate-limiting in melanogenesis. E-3-PCA derivatives act as mixed-type inhibitors .

-

Mechanism:

-

Copper Chelation: The pyridine nitrogen (N) possesses a lone pair capable of coordinating with the binuclear copper active site of tyrosinase.

-

Michael Addition: The cysteine residues near the active site can perform a nucleophilic attack on the

-carbon of the acrylate, potentially leading to irreversible inhibition.

-

3.2 Structure-Activity Relationship (SAR) Visualization

Figure 2: Pharmacophore mapping of E-3-PCA. The pyridine nitrogen and electrophilic alkene are critical for enzyme inhibition.

3.3 Quantitative Data: Activity Comparison

The following table contrasts the activity of E-3-PCA against standard inhibitors.

| Compound | Target Enzyme | IC50 ( | Mechanism | Reference |

| E-3-PCA | Mushroom Tyrosinase | 15 - 25 | Mixed-Type | [1, 2] |

| Kojic Acid | Mushroom Tyrosinase | 28.7 | Competitive | [2] |

| Octocrylene | N/A (UV Filter) | N/A | UV Absorption | [3] |

| 2-Cyanopyrrole Analog | Mushroom Tyrosinase | 0.97 | Reversible | [2] |

Note: While pyrrole analogs are more potent, the pyridine scaffold offers superior solubility and metabolic stability profiles.

Part 4: Photophysical Properties

Similar to its diphenyl analog (Octocrylene), E-3-PCA exhibits strong UV absorption.[1]

-

UV-B Range (280–315 nm): The conjugated

-system ( -

Photostability: The presence of the cyano group stabilizes the excited state, preventing rapid photodegradation, a common issue in cinnamates.

References

-

Wang, X., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. PubMed Central. Retrieved from [Link]

-

Méndez-Alvarez, D., et al. (2024).[2] Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis. MDPI. Retrieved from [Link][3]

-

Huang, S., et al. (2021).[4][5] Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis. Polymer Chemistry. Retrieved from [Link]

Sources

Technical Guide: Preliminary Cytotoxicity Assessment of Ethyl 2-Cyano-3-(3-pyridyl)acrylate

Executive Summary

This technical guide outlines the standardized protocol for the preliminary cytotoxicity assessment of Ethyl 2-Cyano-3-(3-pyridyl)acrylate (ECPA). Unlike its aliphatic analog ethyl 2-cyanoacrylate (commonly known as "super glue" monomer), ECPA is a stable Knoevenagel condensation product characterized by a conjugated system involving a pyridine ring. This structural distinction shifts its application from tissue adhesion to pharmacological intervention, where it acts as a potential Michael acceptor pharmacophore with anticancer or antimicrobial properties.

This guide targets researchers in early-stage drug discovery. It prioritizes the MTT colorimetric assay for metabolic activity quantification, supported by morphological validation. The protocol emphasizes the distinction between general toxicity and selective antiproliferative activity, a critical metric in "hit-to-lead" optimization.

Chemical Identity & Preparation

Understanding the physicochemical properties of ECPA is a prerequisite for reproducible biological data. The compound is a substituted acrylate, typically presenting as a crystalline solid.

Compound Specifications

| Property | Detail |

| IUPAC Name | Ethyl (2E)-2-cyano-3-(pyridin-3-yl)prop-2-enoate |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | ~202.21 g/mol |

| Physical State | Crystalline Solid (unlike liquid alkyl cyanoacrylates) |

| Solubility | Soluble in DMSO, Ethanol; Poorly soluble in water |

| Stability | Stable under standard storage; light-sensitive (protect from UV) |

Stock Solution Preparation (Self-Validating Step)

To ensure consistent dosing, prepare a master stock solution.

-

Weighing: Accurately weigh 20.2 mg of ECPA.

-

Solubilization: Dissolve in 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) to achieve a 100 mM stock.

-

Validation: Vortex for 30 seconds. Inspect visually for particulates. If turbidity persists, sonicate for 5 minutes at 37°C.

-

Storage: Aliquot into amber tubes (light protection) and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Design Strategy

The objective is to determine the IC50 (Half-maximal inhibitory concentration) and the Selectivity Index (SI) .

Cell Line Selection

-

Target Cells (Cancer): HeLa (Cervical), MCF-7 (Breast), or A549 (Lung). Rationale: High metabolic rate makes them sensitive to Michael acceptors.

-

Control Cells (Normal): L929 (Murine Fibroblast) or HUVEC. Rationale: Essential for establishing the therapeutic window.

Controls

-

Negative Control: 0.1% DMSO in culture media (Vehicle control).

-

Positive Control: Doxorubicin (1 µM) or Triton X-100 (0.1%) for total cell death.

-

Blank: Media only (no cells) to subtract background absorbance.

Detailed Experimental Protocol (MTT Assay)

This protocol utilizes the reduction of tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes.

Phase 1: Cell Seeding[1]

-

Harvest: Trypsinize adherent cells when 80-90% confluent.

-

Count: Determine viability using Trypan Blue exclusion (must be >95%).

-

Seed: Dilute cells to 5,000 – 10,000 cells/well in 100 µL of complete media (DMEM + 10% FBS).

-

Plate Layout: Seed into 96-well clear-bottom plates.

-

Equilibration: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment and recovery.

Phase 2: Compound Exposure

-

Dilution Series: Prepare a 2x working solution in media.

-

Start with 200 µM (Final 100 µM).

-

Perform 1:2 or 1:3 serial dilutions (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 0 µM).

-

Critical: Ensure final DMSO concentration is ≤ 0.5% in all wells to prevent solvent toxicity.

-

-

Treatment: Aspirate old media (carefully) or add 100 µL of 2x compound solution to the existing 100 µL media (if non-aspiration method is preferred to avoid cell loss).

-

Incubation: Incubate for 48 or 72 hours .

Phase 3: Endpoint Measurement

-

Reagent Prep: Dissolve MTT powder in PBS at 5 mg/mL. Filter sterilize (0.22 µm).

-

Pulse: Add 20 µL of MTT stock to each well (final conc. 0.5 mg/mL).[1]

-

Incubation: Incubate for 3-4 hours at 37°C. Check for purple precipitate (formazan) under microscope.

-

Solubilization: Carefully aspirate media. Add 150 µL of DMSO to dissolve crystals.

-

Read: Shake plate for 10 mins. Measure absorbance at 570 nm (reference 630 nm).

Mechanistic & Workflow Visualization

Experimental Workflow

The following diagram illustrates the critical path from stock preparation to IC50 calculation.

Figure 1: Step-by-step workflow for the MTT cytotoxicity assay of ECPA.

Proposed Mechanism of Action (Michael Addition)

ECPA contains an electron-deficient alkene (alpha, beta-unsaturated carbonyl) susceptible to nucleophilic attack by cellular thiols (e.g., Glutathione/GSH or Cysteine residues on proteins).

Figure 2: Hypothetical mechanism of cytotoxicity via Michael addition to intracellular thiols.

Data Analysis & Interpretation

Calculation of Viability

Normalize the Optical Density (OD) values using the following formula:

IC50 Determination

Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Use non-linear regression (sigmoidal dose-response, variable slope) in software like GraphPad Prism or Origin to calculate the IC50.

Interpretation Guide

| IC50 Value (µM) | Classification | Action |

| < 10 µM | Highly Potent | Proceed to mechanistic studies (Apoptosis markers). |

| 10 - 50 µM | Moderate Activity | Assess Selectivity Index (SI) against normal cells. |

| > 100 µM | Low/No Toxicity | Compound likely inactive; check solubility or uptake. |

Troubleshooting & Quality Control

-

Edge Effect: If outer wells show high variance, avoid using them for data; fill with PBS.

-

Precipitation: If crystals form in the media upon adding the compound, the concentration is above the solubility limit. Re-test at lower concentrations.

-

Color Interference: If the compound itself is colored, include a "compound only" control (no cells) to subtract this background.

References

- ISO 10993-5:2009.Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.

- National Institutes of Health (NIH) / NCI.In Vitro Cell Line Screening Project (IVCLSP).

-

MDPI. (2023). Antimicrobial Activity and Cytotoxicity of Cyanoacrylate Derivatives. Retrieved from [Link]

Sources

Technical Guide: Functional Group Analysis & Reactivity Profiling of Ethyl 2-Cyano-3-(3-pyridyl)acrylate

Executive Summary

Ethyl 2-Cyano-3-(3-pyridyl)acrylate (E2C3PA) represents a quintessential "push-pull" alkene scaffold, widely utilized in medicinal chemistry as a precursor for heterocyclic synthesis and as a Michael acceptor in covalent drug design. Its structure combines a basic pyridine ring with a highly electrophilic cyanoacrylate core, creating a molecule with distinct electronic gradients.

This guide dissects the molecule’s functional anatomy, establishes a validated synthesis protocol via Knoevenagel condensation, and profiles its reactivity toward biological nucleophiles—a critical parameter for developing targeted covalent inhibitors (TCIs).[1]

Part 1: Structural Anatomy & Electronic Properties[1]

The molecule is defined by the conjugation of an electron-rich aromatic system (pyridine) with a strongly electron-withdrawing vinyl terminus. This creates a polarized

| Functional Group | Electronic Role | Pharmacological/Chemical Significance |

| 3-Pyridyl Ring | Electron-poor aromatic; H-bond acceptor | Modulates lipophilicity (LogP) and solubility. The nitrogen lone pair (pK |

| Olefin ( | Electrophilic Center | The site of Michael addition. The electron density is pulled away by the adjacent CN and Ester groups, making this carbon highly reactive toward thiols (cysteine) and amines. |

| Cyano Group (-CN) | Strong EWG (Inductive & Resonance) | Increases the acidity of the |

| Ethyl Ester (-COOEt) | EWG; Lipophilic tail | Provides a hydrolyzable handle (prodrug potential). Steric bulk here can modulate the rate of nucleophilic attack at the |

Electronic "Push-Pull" Map

The following diagram illustrates the electronic flow that dictates the molecule's reactivity.

Figure 1: Electronic polarization map showing the activation of the

Part 2: Validated Synthesis Protocol (Knoevenagel Condensation)

The most robust route to E2C3PA is the Knoevenagel condensation between 3-pyridinecarboxaldehyde and ethyl cyanoacetate. While various catalysts exist (e.g., DABCO, Ionic Liquids), the Piperidine/Ethanol system remains the "Gold Standard" for reproducibility and yield.[1]

Experimental Workflow

Reagents:

-

3-Pyridinecarboxaldehyde (1.0 eq)

-

Ethyl cyanoacetate (1.0 eq)

-

Ethanol (Absolute, Solvent)[1]

Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-pyridinecarboxaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in Ethanol (20 mL).

-

Catalysis: Add Piperidine (1 mmol) dropwise at room temperature. Note: A slight exotherm may occur.[1]

-

Reaction: Stir the mixture at room temperature for 3–5 hours. If precipitation is slow, heat to reflux for 30 minutes, then cool.

-

Crystallization: The product typically precipitates as a solid upon cooling.[1] If not, reduce solvent volume under vacuum and chill on ice.

-

Purification: Filter the solid and wash with cold ethanol/water (1:1). Recrystallize from hot ethanol to yield pure (E)-isomer crystals.

Validation Criteria:

-

Appearance: White to pale yellow crystalline solid.[1]

-

Melting Point: 78–80 °C (Lit. value check required).

-

1H NMR (CDCl3): Look for the diagnostic vinyl singlet (

~8.2–8.4 ppm). The absence of an aldehyde proton (

Figure 2: Step-by-step Knoevenagel condensation workflow.

Part 3: Reactivity Profile & Drug Design Implications[1]

For drug development professionals, the primary interest in E2C3PA lies in its ability to function as a Michael Acceptor .[1] This reactivity is exploited to form covalent bonds with cysteine residues in target proteins (e.g., kinases).[1]

The Thiol-Michael Addition (Reversible Covalent Binding)

Unlike acrylamides (which often form irreversible bonds), cyanoacrylates often exhibit reversible covalent binding . The high stability of the cyano-stabilized carbanion allows the retro-Michael reaction to occur under physiological conditions.

-

Mechanism: A biological nucleophile (e.g., Glutathione or Cysteine-SH) attacks the

-carbon. -

Significance: This "tunable" reactivity can reduce off-target toxicity (immunogenicity) compared to permanent covalent inhibitors.

Protocol: Thiol Reactivity Assay (In Vitro) To assess the electrophilicity index:

-

Dissolve E2C3PA (50 µM) in PBS (pH 7.4) with 10% DMSO.

-

Add L-Cysteine or Glutathione (500 µM, 10x excess).

-

Monitor the disappearance of the UV absorbance peak (approx. 300 nm, corresponding to the conjugated system) over time using a UV-Vis spectrophotometer.[1]

-

Result: A decrease in absorbance indicates the loss of conjugation due to saturation of the double bond (adduct formation).[1]

References

-

BenchChem. (2025).[1][3] Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols. Link

-

Royal Society of Chemistry. (2018).[1] DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate. Link

-

National Institutes of Health (NIH). (2022).[1] Determining Michael Acceptor Reactivity from Kinetic and Mechanistic Analysis. Link

-

ResearchGate. (2011).[1][4] Crystal structure and spectroscopic studies of (E)-Ethyl 2-cyano-3-(heteroaryl)acrylates. Link

Sources

Ethyl 2-Cyano-3-(3-pyridyl)acrylate role in organic synthesis

Executive Summary

Ethyl 2-Cyano-3-(3-pyridyl)acrylate (CAS: 52116-83-9) represents a highly functionalized "push-pull" alkene scaffold essential for the synthesis of complex nitrogenous heterocycles. Characterized by the presence of a 3-pyridyl moiety and two electron-withdrawing groups (cyano and ester) at the

Chemical Identity & Physicochemical Profile

Before engaging in synthesis, it is critical to understand the electronic environment of the molecule. The 3-pyridyl ring acts as an electron-withdrawing group (inductive effect), which, combined with the

| Property | Data |

| IUPAC Name | Ethyl (2E)-2-cyano-3-(pyridin-3-yl)prop-2-enoate |

| CAS Number | 52116-83-9 |

| Molecular Formula | C |

| Molecular Weight | 202.21 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 110–112 °C (Typical range for pure isomer) |

| Solubility | Soluble in DCM, CHCl |

| Reactivity Class | Michael Acceptor, Knoevenagel Adduct, Dienophile |

Core Synthesis: The Knoevenagel Condensation[4][5][6][7]

The industrial and laboratory standard for synthesizing Ethyl 2-Cyano-3-(3-pyridyl)acrylate is the Knoevenagel condensation.[1] This reaction involves the dehydration condensation of 3-pyridinecarboxaldehyde (nicotinaldehyde) with ethyl cyanoacetate.

Mechanism of Action

-

Deprotonation: A weak base (typically piperidine) deprotonates the active methylene group of ethyl cyanoacetate.

-

Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of the 3-pyridinecarboxaldehyde.

-

Dehydration: The intermediate aldol undergoes base-catalyzed elimination of water to form the thermodynamically stable E-alkene (trans-isomer), driven by the conjugation of the double bond with the pyridine ring and the electron-withdrawing groups.

Experimental Protocol: High-Yield Synthesis

Validation: This protocol minimizes side reactions (such as self-condensation) by controlling basicity and temperature.

Reagents:

-

3-Pyridinecarboxaldehyde (10.7 g, 100 mmol)

-

Ethyl cyanoacetate (11.3 g, 100 mmol)

-

Piperidine (0.5 mL, catalytic amount)

-

Ethanol (Absolute, 100 mL)

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Mixing: Dissolve 3-pyridinecarboxaldehyde and ethyl cyanoacetate in ethanol at room temperature.

-

Catalysis: Add piperidine dropwise while stirring. A slight exotherm may be observed.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) for 3–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The product typically appears as a UV-active spot with lower R

than the aldehyde. -

Work-up: Cool the reaction mixture to room temperature, then chill in an ice bath (0–4 °C) for 1 hour to induce crystallization.

-

Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) and then hexane (2 x 10 mL) to remove trace piperidine.

-

Purification: Recrystallize from hot ethanol if necessary.

-

Expected Yield: 85–92% as pale yellow needles.

Reactivity Profile & Applications

The utility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate lies in its role as a "linchpin" electrophile. It allows for the modular assembly of heterocycles.

A. Synthesis of Unsymmetrical 1,4-Dihydropyridines (1,4-DHPs)

Symmetrical 1,4-DHPs (like Nifedipine) are made via the classic Hantzsch synthesis.[2] However, unsymmetrical analogs—often required to fine-tune pharmacological profiles (e.g., vascular vs. cardiac selectivity)—require a stepwise approach.

-

Role: The title compound serves as the pre-formed "left-half" of the DHP.

-

Reaction: It reacts with an enamine (e.g., ethyl 3-aminocrotonate) or a 1,3-dicarbonyl compound + ammonia source.

-

Outcome: This modularity allows independent modification of the ester groups at the C3 and C5 positions of the DHP ring.

B. Pyrazole and Pyrazolone Synthesis

Reaction with hydrazine hydrate leads to cyclization.[3]

-

Mechanism: Initial Michael addition of hydrazine to the

-carbon, followed by intramolecular nucleophilic attack on the ester or nitrile group. -

Application: Synthesis of 3-amino-4-pyridyl-pyrazoles, which are scaffolds for kinase inhibitors.

C. Chemosensing (Hydrazine Detection)

Recent studies utilize this specific acrylate as a fluorescent probe.[4] The "turn-off" or ratiometric fluorescence change upon reaction with hydrazine (via the mechanism described above) allows for the detection of toxic hydrazine in environmental samples.[4]

Visualizing the Chemical Pathways

The following diagram illustrates the central role of Ethyl 2-Cyano-3-(3-pyridyl)acrylate in divergent synthesis.

Caption: Divergent synthetic pathways originating from the Ethyl 2-Cyano-3-(3-pyridyl)acrylate scaffold.

Detailed Protocol: Unsymmetrical DHP Synthesis

Target: Synthesis of Ethyl Methyl 4-(3-pyridyl)-1,4-dihydropyridine-3,5-dicarboxylate derivative.

Rationale: This protocol demonstrates the "modified Hantzsch" reaction, leveraging the title compound to install different ester groups on the dihydropyridine ring.

-

Reagents:

-

Ethyl 2-Cyano-3-(3-pyridyl)acrylate (1.0 eq)

-

Methyl Acetoacetate (1.0 eq)

-

Ammonium Acetate (1.2 eq)

-

Solvent: Ethanol or Isopropanol

-

-

Procedure:

-

Combine the acrylate and methyl acetoacetate in ethanol.

-

Add ammonium acetate (source of ammonia).

-

Reflux for 6–8 hours.[5]

-

Mechanism Note: The ammonia condenses with methyl acetoacetate to form in situ methyl 3-aminocrotonate (enamine). This enamine then performs a Michael addition on the Ethyl 2-Cyano-3-(3-pyridyl)acrylate, followed by cyclization and tautomerization to form the 1,4-DHP.

-

-

Purification: The product usually precipitates upon cooling. Recrystallize from ethanol/water.

References

-

Kalkhambkar, R. G., et al. (2013).[6] (Z)-Ethyl 2-cyano-3-(1H-imidazol-2-yl)acrylate.[6] Acta Crystallographica Section E, 69(8). (Provides analogous Knoevenagel crystallographic data). Retrieved from [Link]

-

Verma, A., et al. (2016). Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA): a sensitive, selective fluorescence 'turn-off' chemodosimeteric probe for the detection of poisonous hydrazine.[4] RSC Advances. Retrieved from [Link]

-

Dhinakaran, I., et al. (2014). One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Journal of Chemical Sciences. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-cyano-3-(3-pyridyl)acrylate Compound Summary. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA): a sensitive, selective fluorescence ‘turn-off’ chemodosimeteric probe for the detection of poisonous hydrazine hydrate and its vapour - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Ethyl 2-cyano-3,3-diphenylacrylate 98 5232-99-5 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Knoevenagel condensation for Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis

Application Note: High-Yield Synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate via Knoevenagel Condensation

Abstract

This application note details the optimized synthesis of Ethyl 2-Cyano-3-(3-pyridyl)acrylate, a critical intermediate in the development of antihypertensive agents and enzyme inhibitors. We present two distinct protocols: a "Gold Standard" solution-phase method utilizing piperidine catalysis for maximum reproducibility, and a "Green Chemistry" solvent-free mechanochemical approach for high-throughput screening. The guide includes a mechanistic breakdown, critical process parameters (CPPs), and a self-validating quality control workflow.

Introduction & Strategic Relevance

The Knoevenagel condensation is the cornerstone reaction for forming electron-deficient alkenes. In this specific synthesis, 3-pyridinecarboxaldehyde (Nicotinaldehyde) is condensed with ethyl cyanoacetate. The resulting product, Ethyl 2-Cyano-3-(3-pyridyl)acrylate, features a highly functionalized Michael acceptor system.

Key Applications:

-

Medicinal Chemistry: Precursor for dihydropyridine calcium channel blockers.

-

Polymer Science: Functional monomer for UV-curable adhesives.

-

Agrochemicals: Intermediate for pyridine-based herbicides.

Mechanistic Insight

Understanding the reaction mechanism is vital for troubleshooting yield issues. The reaction proceeds via a base-catalyzed aldol-type addition followed by spontaneous dehydration.

Reaction Scheme:

Mechanism Visualization:

Figure 1: Step-wise mechanistic flow of the base-catalyzed Knoevenagel condensation.

Critical Process Parameters (CPP)

| Parameter | Recommended Range | Impact on Chemistry |

| Stoichiometry | 1.0 : 1.0 to 1.0 : 1.1 (Aldehyde:Ester) | Slight excess of ester drives reaction to completion. |

| Catalyst Load | 5 - 10 mol% Piperidine | Excess base can cause side reactions (Cannizzaro) or hydrolysis. |

| Solvent | Ethanol (EtOH) | Protic solvents stabilize the enolate intermediate. |

| Temperature | Reflux (78°C) or RT | Reflux ensures rapid kinetics; RT requires longer times but yields cleaner crystals. |

| Water Removal | Not strictly required | Product precipitates, driving equilibrium. Dean-Stark is optional for scale-up. |

Protocol A: Standard Bench Scale (Solution Phase)

The "Gold Standard" for purity and crystal growth.

Reagents:

-

3-Pyridinecarboxaldehyde (10 mmol, 1.07 g)

-

Ethyl Cyanoacetate (10 mmol, 1.13 g)

-

Piperidine (0.5 mmol, ~50 µL)

-

Ethanol (Absolute, 15 mL)

Step-by-Step Workflow:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-pyridinecarboxaldehyde (1.07 g) in 10 mL of ethanol.

-

Addition: Add ethyl cyanoacetate (1.13 g) to the stirring solution.

-

Catalysis: Add piperidine (50 µL) dropwise. Note: A slight exotherm may be observed.

-

Reaction:

-

Option A (Rapid): Reflux at 80°C for 2–3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Option B (High Purity): Stir at Room Temperature (20–25°C) for 6–12 hours. The product will often precipitate spontaneously.

-

-

Work-up:

-

Cool the reaction mixture to 0–4°C in an ice bath for 30 minutes to maximize precipitation.

-

Filter the solid using a Buchner funnel/vacuum filtration.

-

Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.

-

Wash with cold water (2 x 10 mL) to remove any piperidinium salts.

-

-

Purification: Recrystallize from hot ethanol if necessary.

-

Drying: Dry in a vacuum oven at 40°C for 4 hours.

Expected Yield: 85–92% Appearance: White to pale yellow crystalline solid.

Protocol B: Green Chemistry (Solvent-Free)

Ideal for high-throughput screening or minimizing solvent waste.

Reagents:

-

3-Pyridinecarboxaldehyde (10 mmol)

-

Ethyl Cyanoacetate (10 mmol)

-

Catalyst: DABCO (10 mol%) or Piperidine (drops)

Step-by-Step Workflow: